Bienvenue dans la boutique en ligne BenchChem!

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide

Antibacterial Structure-Activity Relationship Thiazole derivatives

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1207025-90-8) is a synthetic small molecule belonging to the bis-thiazole acetamide class, characterized by a 2-methylthiazol-4-yl-phenyl moiety linked via an acetamide bridge to a 2-(2-phenylacetamido)thiazol-4-yl group. With a molecular formula of C23H20N4O2S2, a molecular weight of 448.56 g/mol, and a calculated logP of 4.78, it occupies a moderately lipophilic chemical space typical of heterocyclic drug-like scaffolds.

Molecular Formula C23H20N4O2S2
Molecular Weight 448.56
CAS No. 1207025-90-8
Cat. No. B2831980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
CAS1207025-90-8
Molecular FormulaC23H20N4O2S2
Molecular Weight448.56
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C23H20N4O2S2/c1-15-24-20(14-30-15)17-8-5-9-18(11-17)25-22(29)12-19-13-31-23(26-19)27-21(28)10-16-6-3-2-4-7-16/h2-9,11,13-14H,10,12H2,1H3,(H,25,29)(H,26,27,28)
InChIKeyFKJHFDRDCJVUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1207025-90-8): Structural Classification and Core Physicochemical Profile for Research Procurement


N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (CAS 1207025-90-8) is a synthetic small molecule belonging to the bis-thiazole acetamide class, characterized by a 2-methylthiazol-4-yl-phenyl moiety linked via an acetamide bridge to a 2-(2-phenylacetamido)thiazol-4-yl group [1]. With a molecular formula of C23H20N4O2S2, a molecular weight of 448.56 g/mol, and a calculated logP of 4.78, it occupies a moderately lipophilic chemical space typical of heterocyclic drug-like scaffolds [1]. The compound is listed in the ZINC database (ZINC000000667965) and is commercially available from multiple vendors for non-human research purposes only [1]. However, as of the latest ChEMBL 20 release, no experimentally determined bioactivity data has been deposited for this compound, and it has not been reported in any peer-reviewed publications tracked by major biochemical databases [1].

Why In-Class Thiazole Acetamide Substitution Carries Undefined Risk for N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (1207025-90-8)


Phenylacetamido-thiazole derivatives and N-phenylacetamide analogs containing 4-arylthiazole moieties exhibit profound activity cliffs where minor structural modifications—such as substitution on the terminal phenyl ring, variation in the thiazole linker, or alteration of the acetamide bridge—yield dramatic differences in target potency, selectivity, and antibacterial or antitumor efficacy [1][2]. The target compound possesses a unique architectural signature: a 2-methylthiazol-4-yl group appended to the aniline ring combined with a 2-(2-phenylacetamido)thiazol-4-yl acetamide side chain, a scaffold arrangement not represented among any of the bioactive analogs characterized in the primary literature to date [3]. This structural novelty means that neither potency data, selectivity profiles, nor pharmacokinetic parameters from structurally related but distinct compounds can be extrapolated with acceptable confidence. Until direct comparative experimental data are generated for this specific CAS registry number, procurement decisions must be governed by the compound's precise chemical identity rather than class-level assumptions [3].

Quantitative Differentiation Evidence for N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (1207025-90-8): Evidence Gap Analysis and Best-Available Class-Level Benchmarks


Structural Uniqueness Versus Characterized Antibacterial N-Phenylacetamide Derivatives (Class-Level Comparison)

The target compound is structurally differentiated from all 23 N-phenylacetamide derivatives (A1–A23) characterized by Lu et al. (2020) by virtue of its 2-methylthiazol-4-yl substitution on the central phenyl ring and the extended 2-(2-phenylacetamido)thiazol-4-yl acetamide side chain [1]. In the Lu et al. series, the most active antibacterial compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated an EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming the commercial bactericide bismerthiazol (EC50 = 230.5 µM) by 1.47-fold [1]. No compound bearing a 2-methylthiazol-4-yl-phenyl-acetamide-thiazol-2-yl-phenylacetamido scaffold was evaluated in this study, and therefore no direct antibacterial potency data exist for the target compound relative to these benchmarks [1].

Antibacterial Structure-Activity Relationship Thiazole derivatives

Absence of Antitumor Activity Data Relative to Patented Phenylacetamido-Thiazole Derivatives (Class-Level Inference)

Patent US20040235919A1 discloses phenylacetamido-thiazole derivatives of general formula (I) with claimed antitumor activity, exemplified by compounds such as (2S)-2-[4-(acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide [1]. The target compound shares the phenylacetamido-thiazole core but differs in two critical architectural features: (i) the presence of a 2-methylthiazol-4-yl substituent on the aniline ring rather than a simple acetamido group, and (ii) an acetamide linker to a second thiazole ring rather than a direct propanamide linkage [1]. No compound matching the exact CAS 1207025-90-8 scaffold appears among the exemplified species in the patent, and no IC50 values, tumor cell line panel data, or in vivo xenograft results are available for the target compound [1].

Antitumor Phenylacetamido-thiazole Patent SAR

Confirmed Absence of Deposited Bioactivity: ChEMBL Database Negative Evidence (Supporting Evidence)

The ZINC database entry ZINC000000667965, which maps directly to CAS 1207025-90-8, carries the annotation: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL 20' [1]. Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 also yield no predicted activity [1]. This constitutes negative evidence that distinguishes the target compound from tens of thousands of thiazole-containing compounds with characterized bioactivity profiles in major public databases. In contrast, structurally related compounds such as 2-[4-(3-methylphenyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide have demonstrated measurable acetylcholinesterase inhibition (IC50 = 88.4 µM) in BindingDB [2].

Bioactivity profiling Database mining Target prediction

Physicochemical Differentiation: Calculated Drug-Likeness Versus Structurally Proximal Antibacterial Leads (Supporting Evidence)

The target compound exhibits a calculated logP of 4.78 and a topological polar surface area (tPSA) of 69 Ų, with 5 rotatable bonds and 7 hydrogen bond acceptors [1]. These values place it near the upper limit of Lipinski's Rule of Five for oral drug-likeness. By comparison, the most potent antibacterial compound A1 from Lu et al. (2020) has a lower molecular weight (MW ~327 g/mol for the free base) and lower lipophilicity due to the absence of the second thiazole-phenylacetamido fragment [2]. The increased lipophilicity and molecular complexity of the target compound may translate to enhanced membrane permeability but also elevated risk of promiscuous binding and reduced aqueous solubility, factors that must be weighed in assay design and formulation [1][2].

Drug-likeness Physicochemical properties Lead optimization

High-Value Application Scenarios for N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide (1207025-90-8) Based on Available Evidence


Scaffold-Hopping and SAR Expansion for Antibacterial Thiazole Programs

For medicinal chemistry teams engaged in antibacterial lead optimization against Xanthomonas spp. or related phytopathogens, the target compound provides a structurally divergent scaffold that extends beyond the 4-arylthiazole series characterized by Lu et al. (2020) [1]. The addition of the 2-methylthiazol-4-yl substituent on the aniline ring and the extended acetamide-thiazole-phenylacetamido side chain introduces two unexplored vectors for hydrogen bonding and steric interaction, potentially enabling access to resistance-breaking activity profiles not achievable with simpler N-phenylacetamide derivatives [1]. Procurement is justified for libraries aimed at diversity-oriented synthesis around the bis-thiazole acetamide chemotype.

Blank-Slate Chemotype for Phenotypic Screening and Novel Target Deconvolution

The confirmed absence of any documented bioactivity in ChEMBL 20 [1] positions this compound as a true 'blank-slate' chemotype for phenotypic screening campaigns. Unlike extensively annotated compounds that carry biased expectations toward known target families, this compound's lack of prior art enables unbiased discovery in pathway-agnostic assays such as zebrafish phenotypic screening, image-based morphological profiling (Cell Painting), or microbial phenotype microarrays. The compound's moderate lipophilicity (logP 4.78) and drug-like physicochemical profile support its use in cell-based assays without the solubility liabilities of more hydrophobic screening collection members [1].

Negative Control and Specificity Tool for Phenylacetamido-Thiazole Antitumor Programs

The target compound occupies a structural niche adjacent to but distinct from the patented phenylacetamido-thiazole antitumor series disclosed in US20040235919A1 [2]. Its 2-methylthiazol-4-yl substitution pattern is not represented among the claimed active species, making it a rational candidate for use as a specificity control in target engagement studies or cellular assays involving phenylacetamido-thiazole tool compounds. When active leads from the patent series demonstrate cellular activity, this structurally related but patent-divergent compound can help discriminate target-mediated effects from scaffold-wide non-specific cytotoxicity [2].

Computational Docking and Virtual Screening Benchmarking

With a well-defined 3D structure available in the ZINC database (ZINC000000667965, tranche IJAB) [1] and zero experimentally determined target annotations, this compound serves as an ideal benchmarking molecule for evaluating the performance of virtual screening algorithms, docking scoring functions, and machine learning-based target prediction platforms. Its moderate molecular complexity (MW 448.56, 4 rings, 5 rotatable bonds) and balanced pharmacophoric features (7 H-bond acceptors, 0 H-bond donors, tPSA 69 Ų) make it representative of lead-like chemical space without the confounding influence of known polypharmacology [1].

Quote Request

Request a Quote for N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.